molecular formula C9H20O2Si B1584046 6-(Trimethylsilyl)hexanoic acid CAS No. 5662-79-3

6-(Trimethylsilyl)hexanoic acid

Cat. No. B1584046
CAS RN: 5662-79-3
M. Wt: 188.34 g/mol
InChI Key: AORYGKCFZJOSHJ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hexanoic acid is a chemical compound with the molecular formula C9H20O2Si . It has a molecular weight of 188.34 . The IUPAC name for this compound is 6-(trimethylsilyl)hexanoic acid .


Molecular Structure Analysis

The molecular structure of 6-(Trimethylsilyl)hexanoic acid consists of a hexanoic acid molecule where a hydrogen atom on the 6th carbon atom is replaced by a trimethylsilyl group . This group consists of a silicon atom bonded to three methyl groups .


Physical And Chemical Properties Analysis

6-(Trimethylsilyl)hexanoic acid has a density of 0.9±0.1 g/cm3 . It has a boiling point of 262.8±23.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 55.1±6.0 kJ/mol . The flash point of the compound is 112.7±22.6 °C .

Scientific Research Applications

  • Application Summary : The compound “6-(Trimethylsilyl)hexanoic acid” can be used in the enzymatic production of 6-oxohexanoic acid . This process is significant because 6-oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly(-caprolactone) (PCL), which is a useful material for scaffolds in tissue engineering and micellar drug carriers for drug delivery .
  • Methods of Application/Experimental Procedures : The method involves the use of 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-aminohexanoic acid is oxidized to 6-oxohexanoic acid by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .
  • Results/Outcomes : The result of this enzymatic method is the production of 6-oxohexanoic acid from 6-aminohexanoic acid with a 100% yield . This method is advantageous because it uses safe catalysts and inexpensive compounds, making it a more sustainable and cost-effective alternative to traditional chemical synthesis methods .

Safety And Hazards

6-(Trimethylsilyl)hexanoic acid is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-trimethylsilylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-12(2,3)8-6-4-5-7-9(10)11/h4-8H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYGKCFZJOSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294501
Record name 6-(trimethylsilyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trimethylsilyl)hexanoic acid

CAS RN

5662-79-3
Record name 5662-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(trimethylsilyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Han, RA Jones, B Quiclet-Sire, SZ Zard - Tetrahedron, 2014 - Elsevier
Phthalimide protected amines react with NBS under peroxide initiation to give geminal phthalimido-bromo derivatives, which are readily converted into the corresponding xanthates. …
Number of citations: 15 www.sciencedirect.com

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